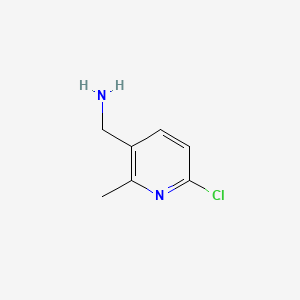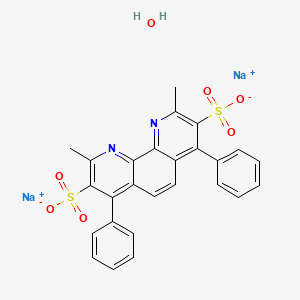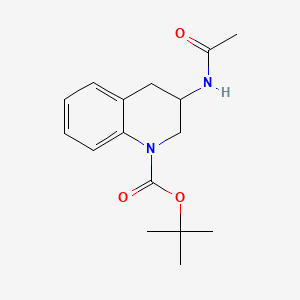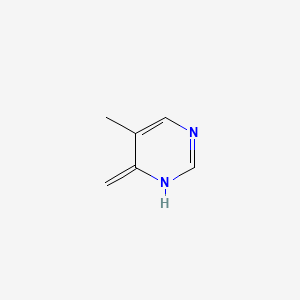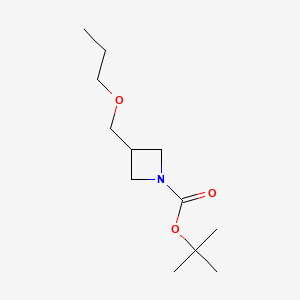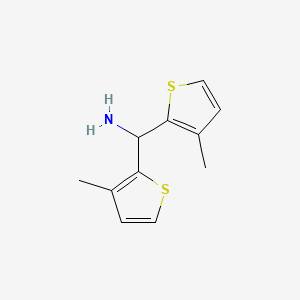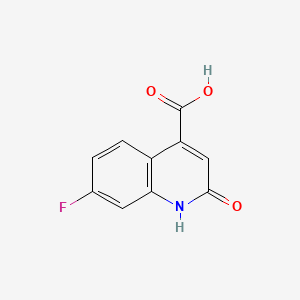![molecular formula C10H10BrNO2 B594753 7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1245643-21-3](/img/structure/B594753.png)
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Overview
Description
“7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound with the molecular formula C10H10BrNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzoxazinone core, which is a bicyclic system containing a benzene ring fused to a 1,3-oxazine ring . The compound also contains bromine and methyl groups attached to the benzoxazinone core .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction . The yield of these reactions is typically around 88% .Physical And Chemical Properties Analysis
This compound has a boiling point of 258℃ and a density of 1.468 . It is a solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Platelet Aggregation Inhibition
One significant application involves the synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. These derivatives have shown potential in inhibiting ADP-induced platelet aggregation, demonstrating their relevance in the development of novel therapeutic agents for preventing thrombotic diseases (Xiao Tian et al., 2012).
Stereochemical Non-Rigidity Study
The compound's derivatives have also been involved in studies related to stereochemical non-rigidity. For instance, bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane and -germane were synthesized to study their stereodynamic behavior in solution, showcasing the complex chemical behavior of oxazin derivatives (Vad. V. Negrebetsky et al., 2015).
Microwave-Mediated Synthesis
Moreover, microwave-mediated synthesis of novel heterocycles containing oxazine moiety has been explored, demonstrating the efficiency of modern synthetic techniques in creating complex molecules for various applications, including potentially pharmacological ones (V. Dabholkar & S. Mishra, 2006).
Anticancer Activity
The anticancer activity of 7-substituted 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives against human cancer cell lines highlights the potential therapeutic applications of these compounds. Such studies contribute to the understanding of structure-activity relationships necessary for drug development (M. Badolato et al., 2017).
BET Inhibition for Prostate Cancer
Additionally, the design and synthesis of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as selective bromodomain containing protein 4 (BRD4) inhibitors for the treatment of prostate cancer demonstrate the compound's relevance in targeting specific proteins associated with cancer progression (Qiu-ping Xiang et al., 2018).
Pd-Catalyzed Carbonylative Synthesis
The Pd-catalyzed carbonylative synthesis of 4H-benzo[d][1,3]oxazin-4-one derivatives using benzene-1,3,5-triyl triformate as the CO source illustrates the versatility of this compound in synthetic organic chemistry, enabling the construction of complex molecules without the use of toxic and flammable CO gas (Yan Zheng et al., 2021).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
7-bromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)7-4-3-6(11)5-8(7)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVSVQWHHDPUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)NC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

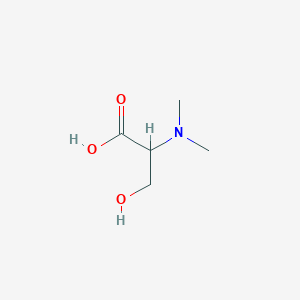
![6-Azabicyclo[3.2.1]octane,6-(1-methylethyl)-(9CI)](/img/no-structure.png)
